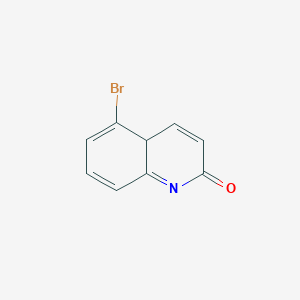![molecular formula C14H19N2O3- B12358971 Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
Benzyl[2-(diethylamino)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a benzyl group, a diethylcarbamoyl group, and a carbamate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate typically involves the reaction of benzyl chloroformate with N,N-diethylglycine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods: On an industrial scale, the production of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Types of Reactions:
Oxidation: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Benzyl alcohol and diethylcarbamoyl methyl carbamate.
Reduction: Benzyl amine and diethylcarbamoyl methyl carbamate.
Substitution: Substituted benzyl derivatives and diethylcarbamoyl methyl carbamate.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Benzyl Carbamate: Similar structure but lacks the diethylcarbamoyl group.
Diethylcarbamoyl Chloride: Contains the diethylcarbamoyl group but lacks the benzyl group.
Phenyl N-[(Diethylcarbamoyl)Methyl]Carbamate: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19N2O3- |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(diethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)11-16(14(18)19)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)/p-1 |
InChI-Schlüssel |
RJFIIXSIPLMUQX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)

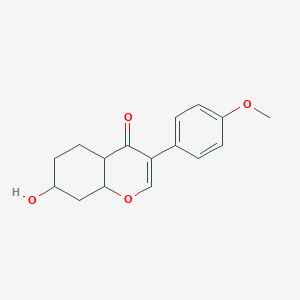
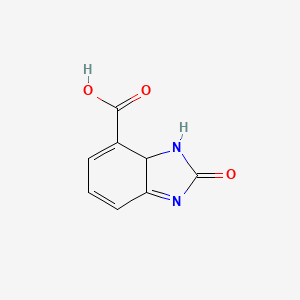

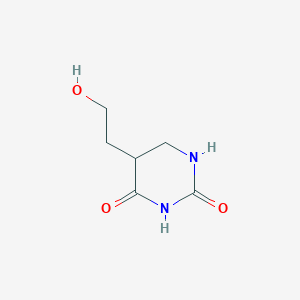

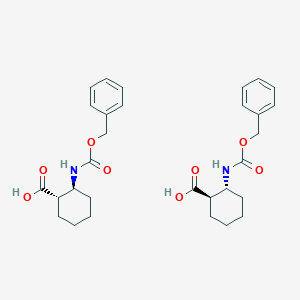
![N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12358934.png)
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)


